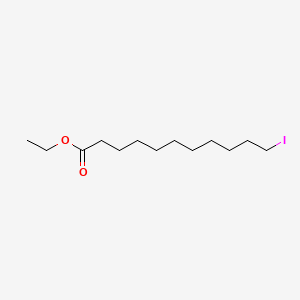
ethyl 11-iodoundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 11-iodoundecanoate: is an organic compound with the molecular formula C13H25IO2 . It is an ester derived from undecanoic acid, where the hydrogen atom at the 11th position is replaced by an iodine atom, and the carboxyl group is esterified with ethanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 11-iodoundecanoate can be synthesized through several methods. One common approach involves the reaction of undecanoic acid with iodine and a suitable esterifying agent, such as ethanol, under controlled conditions. Another method involves the use of Grignard reagents and organocopper(I) ate complexes. For instance, the reaction of undec-10-enylmagnesium chloride with methylcopper(I) generates a mixed copper(I) ate complex, which then reacts with this compound to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 11-iodoundecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding undecanoic acid esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products:
Oxidation: Formation of undecanoic acid or its derivatives.
Reduction: Formation of undecanoic acid esters.
Substitution: Formation of hydroxyl or amino-substituted undecanoic acid esters.
Applications De Recherche Scientifique
Ethyl 11-iodoundecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological studies.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of iodine-containing drugs.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and lubricants
Mécanisme D'action
The mechanism of action of ethyl 11-iodoundecanoate involves its ability to undergo various chemical transformations due to the presence of the iodine atom. The iodine atom can participate in electrophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the ester functional group allows for hydrolysis and other reactions that can modify the compound’s structure and properties .
Comparaison Avec Des Composés Similaires
- Ethyl 10-iododecanoate
- Ethyl 12-iodododecanoate
- Methyl 11-iodoundecanoate
Comparison: this compound is unique due to the position of the iodine atom on the 11th carbon, which influences its reactivity and the types of reactions it can undergo. Compared to ethyl 10-iododecanoate and ethyl 12-iodododecanoate, the position of the iodine atom affects the compound’s steric and electronic properties, leading to differences in reactivity and applications. Mthis compound, on the other hand, differs in the ester group, which can influence its solubility and reactivity in certain reactions .
Propriétés
Numéro CAS |
53821-20-8 |
|---|---|
Formule moléculaire |
C13H25IO2 |
Poids moléculaire |
340.24 g/mol |
Nom IUPAC |
ethyl 11-iodoundecanoate |
InChI |
InChI=1S/C13H25IO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3 |
Clé InChI |
MSUXYGAHHGIEFE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCI |
SMILES canonique |
CCOC(=O)CCCCCCCCCCI |
Key on ui other cas no. |
53821-20-8 |
Synonymes |
ethyl-11-iodoundecanoate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














